N-(cyclopropylmethyl)-3,5-difluoroaniline
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Overview
Description
N-(cyclopropylmethyl)-3,5-difluoroaniline: is a chemical compound characterized by its unique structure, which includes a cyclopropylmethyl group attached to a 3,5-difluoroaniline moiety. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,5-difluoroaniline as the starting material.
Reaction Steps: The cyclopropylmethyl group is introduced through a nucleophilic substitution reaction. This involves reacting 3,5-difluoroaniline with cyclopropylmethyl halide in the presence of a base.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up using industrial reactors, ensuring precise control over reaction conditions to achieve high yields.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and reaction conditions involving strong bases are employed.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the extent of oxidation.
Reduction Products: Amine derivatives with reduced fluorine content.
Substitution Products: Derivatives with different nucleophiles replacing the fluorine atoms.
Scientific Research Applications
Chemistry: N-(cyclopropylmethyl)-3,5-difluoroaniline is used as an intermediate in the synthesis of more complex organic compounds. Biology: The compound is studied for its potential biological activity, including its interaction with various biomolecules. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves interactions with enzymes or receptors that modulate biological processes.
Comparison with Similar Compounds
N-(cyclopropylmethyl)glycine: A related compound with a glycine backbone.
N-(cyclopropylmethyl)aniline: A simpler analog without the fluorine atoms.
Uniqueness: N-(cyclopropylmethyl)-3,5-difluoroaniline is unique due to the presence of the difluoro groups, which significantly alter its chemical reactivity and biological activity compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
N-(cyclopropylmethyl)-3,5-difluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-8-3-9(12)5-10(4-8)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKYJAYJAGVERW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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